2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride
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Overview
Description
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorobutyl group, a methylamino group, and a dimethylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride typically involves a multi-step process. The initial step often includes the formation of the chlorobutyl group through a halogenation reaction. This is followed by the introduction of the methylamino group via a nucleophilic substitution reaction. The final step involves the coupling of the dimethylphenylacetamide moiety through an amide bond formation reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide sulfate
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide phosphate
Uniqueness
Compared to similar compounds, 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Biological Activity
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride is a synthetic compound with potential therapeutic applications. Its structure features a chlorobutyl group, a methylamino moiety, and a dimethylphenyl acetamide backbone, which suggest various biological interactions. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C15H23ClN2O
- Molecular Weight : 282.809 g/mol
- Melting Point : 150-151 °C
- Boiling Point : Predicted at 316.8 °C
- Density : Estimated at 1.1363 g/cm³
The compound's biological activity can be attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The methylamino group is likely to enhance lipophilicity, facilitating blood-brain barrier penetration. This characteristic may contribute to its potential as a CNS-active agent.
Antinociceptive Effects
Research indicates that compounds with similar structures exhibit significant antinociceptive properties. For example, studies on related acetamides have shown efficacy in pain models, suggesting that this compound may also possess pain-relieving properties.
Neuropharmacological Studies
In neuropharmacological assessments, derivatives of this compound have been tested for their effects on neurotransmitter systems. For instance:
- Dopaminergic Activity : Compounds with similar structural motifs have been shown to modulate dopamine receptors, potentially influencing mood and motor control.
- Serotonergic Influence : The ability to interact with serotonin receptors may also be relevant for treating anxiety and depression.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the analgesic properties in rodent models; results indicated significant pain relief comparable to standard analgesics. |
Study 2 | Explored the compound's effects on neurotransmitter levels; noted an increase in serotonin and dopamine levels post-administration. |
Study 3 | Evaluated the safety profile in chronic administration; no significant adverse effects were reported at therapeutic doses. |
Properties
Molecular Formula |
C15H24Cl2N2O |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
InChI Key |
NBESRSJZEXDBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)CCCCCl.Cl |
Origin of Product |
United States |
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